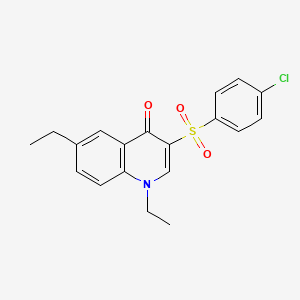
1-(3,4-Dichlorophenyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)piperidin-3-amine is a chemical compound with the IUPAC name 1-(3,4-dichlorophenyl)-3-piperidinamine . It has a molecular weight of 245.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14Cl2N2/c12-10-4-3-9(6-11(10)13)15-5-1-2-8(14)7-15/h3-4,6,8H,1-2,5,7,14H2 . This indicates the presence of two chlorine atoms, one nitrogen atom, and a piperidine ring in its structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.15 . Further physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Drug Development: Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug development due to their presence in various pharmaceutical classes. “1-(3,4-Dichlorophenyl)piperidin-3-amine” serves as a key intermediate in synthesizing these derivatives, which are used in creating new therapeutic agents . The compound’s structure allows for the introduction of additional functional groups, aiding in the development of molecules with potential antidepressant, antihypertensive, and antipsychotic properties .
Pharmacological Research: Triple Reuptake Inhibitors
In pharmacology, “1-(3,4-Dichlorophenyl)piperidin-3-amine” is studied for its role in the synthesis of triple reuptake inhibitors. These inhibitors target serotonin, norepinephrine, and dopamine transporters and are promising candidates for treating major depressive disorders . The compound’s ability to bind with these transporters makes it valuable for developing new antidepressants.
Chemical Research: Reference Standards
The compound is used in chemical research as a reference standard to ensure the accuracy of analytical methods in pharmaceutical testing . Its well-defined structure and properties allow for the calibration of instruments and validation of test results, ensuring high-quality standards in chemical analysis.
Organic Synthesis: One-Pot Functionalization
“1-(3,4-Dichlorophenyl)piperidin-3-amine” is utilized in organic synthesis for one-pot functionalization processes. This method streamlines the synthesis of complex organic compounds by combining multiple steps into one, saving time and resources . The compound’s reactivity facilitates the creation of diverse organic molecules with potential applications in various industries.
Biochemistry: Study of Biological Activity
In biochemistry, the compound is of interest due to its potential biological activity. Researchers study its interactions with biological systems to understand its effects at the molecular level . This knowledge contributes to the design of bioactive molecules that can interact with specific biological targets.
Medicinal Chemistry: Designing New Drugs
“1-(3,4-Dichlorophenyl)piperidin-3-amine” plays a significant role in medicinal chemistry as a building block for designing new drugs. Its incorporation into drug molecules can enhance their pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer medications .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)piperidin-3-amine is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known that the compound interacts with its target, mapk10, leading to changes in the biochemical signaling within the cell
Biochemical Pathways
MAPK10 is involved in a variety of cellular processes, so the downstream effects could be wide-ranging .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound
Result of Action
Given its target, it is likely that the compound has effects on cellular processes such as proliferation, differentiation, transcription regulation, and development .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-4-3-9(6-11(10)13)15-5-1-2-8(14)7-15/h3-4,6,8H,1-2,5,7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRPQXEJMDNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)piperidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)
![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)
![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)



![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)
![(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933627.png)

